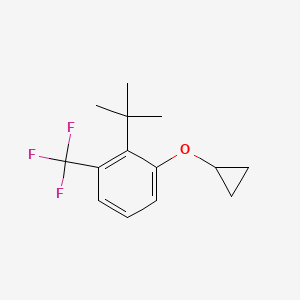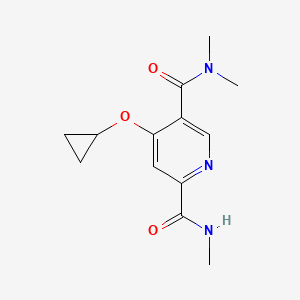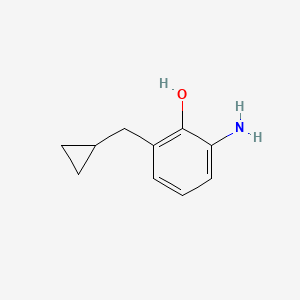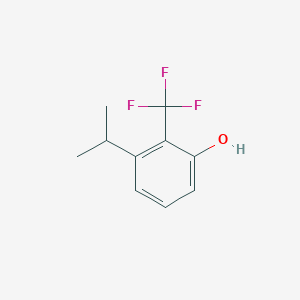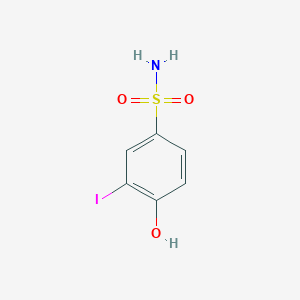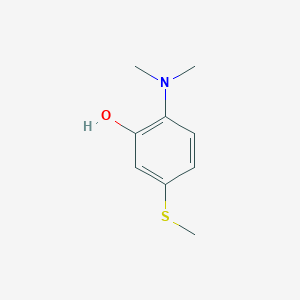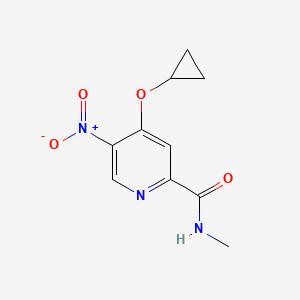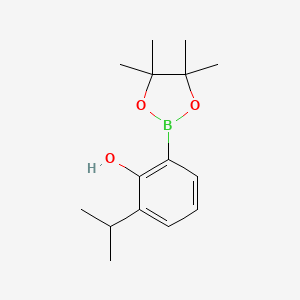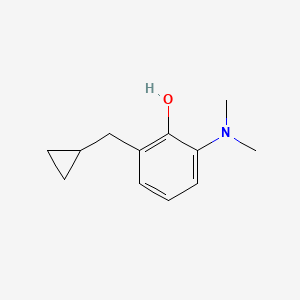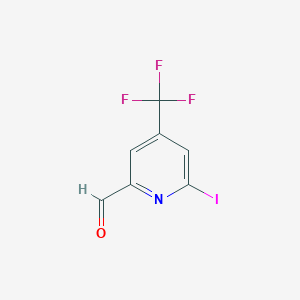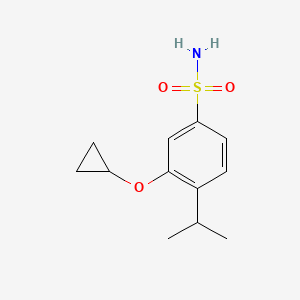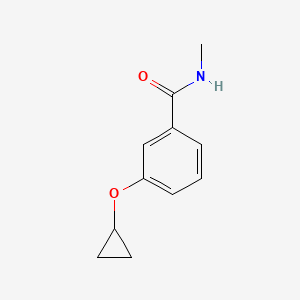
3-Cyclopropoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by a benzamide core substituted with a cyclopropoxy group at the third position and a methyl group on the nitrogen atom. It is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N-methylbenzamide typically involves the reaction of 3-cyclopropoxybenzoic acid with N-methylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-Cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of corresponding carboxylic acids or ketones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Hydrolysis: 3-cyclopropoxybenzoic acid and N-methylamine.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
3-Cyclopropoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes .
類似化合物との比較
N-methylbenzamide: Similar in structure but lacks the cyclopropoxy group. It is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different substituents. It is widely used for its efficacy in repelling insects.
3-Cyclopropoxybenzamide: Similar to 3-Cyclopropoxy-N-methylbenzamide but without the N-methyl group. .
Uniqueness: this compound stands out due to the presence of both the cyclopropoxy and N-methyl groups, which confer unique chemical and biological properties
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)8-3-2-4-10(7-8)14-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) |
InChIキー |
SQBQGDMHTWAQKE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CC=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


